Ethyl 7-Methylindole-3-acetate

CAS No.: 91957-22-1

Cat. No.: VC16548016

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91957-22-1 |

|---|---|

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | ethyl 2-(7-methyl-1H-indol-3-yl)acetate |

| Standard InChI | InChI=1S/C13H15NO2/c1-3-16-12(15)7-10-8-14-13-9(2)5-4-6-11(10)13/h4-6,8,14H,3,7H2,1-2H3 |

| Standard InChI Key | UMMBTZNNCROMJN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=CNC2=C(C=CC=C12)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

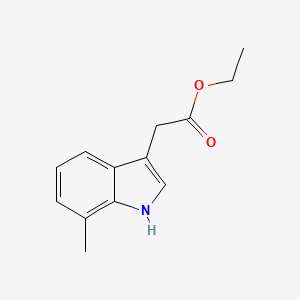

Ethyl 7-methylindole-3-acetate belongs to the indole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The methyl group at the 7th position and the ethyl acetate group at the 3rd position introduce steric and electronic modifications that influence its reactivity (Figure 1) . The compound’s InChI key (UMMBTZNNCROMJN-UHFFFAOYSA-N) and SMILES notation (O=C(OCC)CC1=CNC2=C1C=CC=C2C) provide unambiguous identifiers for its structure .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.26 g/mol |

| Purity (Commercial) | ≥95% |

| Synonyms | Ethyl 2-(7-methyl-1H-indol-3-yl)acetate; 1H-Indole-3-acetic acid, 7-methyl-, ethyl ester |

Spectral Characteristics

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural confirmation. For instance, the NMR spectrum of analogous indole derivatives, such as ethyl 6-methylindole-3-acetate, reveals distinct peaks for aromatic protons (δ 6.6–7.6 ppm), methyl groups (δ 2.3–2.5 ppm), and ethyl acetate side chains (δ 1.2–4.1 ppm). While specific spectral data for the 7-methyl isomer remain sparse, its structural similarity to related compounds suggests comparable spectral profiles.

Synthetic Routes and Methodological Challenges

Table 2: Comparative Analysis of Indole Ester Synthesis

| Substrate | Reagent/Catalyst | Product | Yield |

|---|---|---|---|

| 5-Hydroxy-1-methylindole | Ethyl acetoacetate, InCl₃ | Cyclopentindole derivative | 36% |

| 7-Methylindole | Ethyl chloroacetate | Ethyl 7-methylindole-3-acetate | N/A |

Stability and Reactivity Profile

Thermal and pH Stability

Indole esters generally exhibit stability under ambient conditions but may degrade under extreme temperatures (>150°C) or strongly acidic/basic environments. The ethyl acetate group in ethyl 7-methylindole-3-acetate enhances hydrolytic stability compared to free carboxylic acids, though prolonged exposure to moisture should be avoided.

Functional Group Reactivity

The 3-acetate group serves as a versatile handle for further transformations. For example, saponification could yield 7-methylindole-3-acetic acid, a potential precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the methyl group at the 7th position may hinder electrophilic substitution at adjacent positions, directing reactivity to the 2nd or 4th positions of the indole ring .

Comparative Analysis with Structural Analogues

Ethyl 6-Methylindole-3-acetate vs. Ethyl 7-Methylindole-3-acetate

The positional isomerism between the 6- and 7-methyl derivatives significantly impacts their chemical behavior. Ethyl 6-methylindole-3-acetate (CAS VC16478181) shares the same molecular formula but differs in methyl group placement, leading to distinct electronic environments and steric effects. For instance, the 7-methyl isomer’s methyl group may impose greater steric hindrance, potentially reducing reactivity toward bulky electrophiles.

Table 3: Structural and Reactivity Differences

| Property | Ethyl 6-Methylindole-3-acetate | Ethyl 7-Methylindole-3-acetate |

|---|---|---|

| Methyl Position | 6th position | 7th position |

| Electrophilic Substitution | Favors 2nd position | Favors 4th position |

| Commercial Availability | Available (Vulcanchem) | Discontinued (CymitQuimica) |

Challenges and Future Directions

The discontinuation of ethyl 7-methylindole-3-acetate by suppliers like CymitQuimica highlights the need for renewed interest in its synthesis and applications . Future research should prioritize:

-

Optimized Synthetic Protocols: Developing scalable methods using green chemistry principles.

-

Biological Screening: Evaluating its potential as a scaffold for drug candidates.

-

Stability Studies: Assessing long-term storage conditions and degradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume